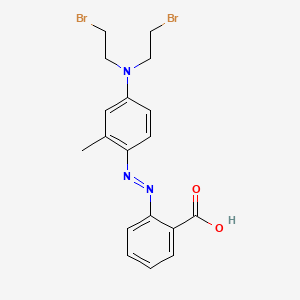

Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl-

Description

Chemical Structure and Properties The compound "Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl-" (molecular formula: C₁₇H₁₇Br₂N₃O₂) features an azobenzene core functionalized with:

- 2'-carboxy group: A carboxylic acid substituent at the 2'-position, enhancing solubility in polar solvents and enabling hydrogen bonding or conjugation with other molecules.

- 2-methyl group: A methyl group at the 2-position, providing steric hindrance that may influence isomerization kinetics and molecular packing .

This structure is tailored for applications in photoresponsive materials, drug design (via azologization or azoextension ), and plasmonic systems .

Properties

CAS No. |

40136-81-0 |

|---|---|

Molecular Formula |

C18H19Br2N3O2 |

Molecular Weight |

469.2 g/mol |

IUPAC Name |

2-[[4-[bis(2-bromoethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C18H19Br2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |

InChI Key |

BATWRYLIIKWIAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCBr)CCBr)N=NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-

Key Synthetic Approaches

Azo Coupling and Amination

One common approach starts with the azo coupling of a diazonium salt derived from an aromatic amine with a phenol or aniline derivative containing a carboxylic acid group. This forms the azobenzene core with a free amino group on the para position available for further substitution.

Alkylation with 2-Bromoethylamine Derivatives

The bis(2-bromoethyl)amino substituent is introduced by alkylation of the amino group with 2-bromoethylamine hydrobromide or similar reagents. This step often requires:

- Use of a base such as potassium carbonate or triethylamine to deprotonate the amine.

- Elevated temperatures (e.g., 70–120 °C) to facilitate nucleophilic substitution.

- Solvents like N,N-dimethylformamide (DMF) or toluene to dissolve reactants and enable reaction.

For example, Smiles rearrangement reactions have been employed where benzoxazole-2-thiol derivatives are reacted with 2-bromoethylamine hydrobromide under basic conditions to yield N-substituted products, which can be analogously applied to azobenzene derivatives.

Detailed Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Azo coupling | Aromatic amine diazonium salt + phenol | Usually aqueous | 0–5 °C | 1–2 hours | Diazotization followed by coupling |

| Amination | Amino-azobenzene intermediate | DMF or toluene | Room temp to reflux | Several hours | Base (K2CO3 or Et3N) used |

| Alkylation with 2-bromoethylamine | 2-bromoethylamine hydrobromide + base | DMF | 70–120 °C | 2–4 hours | Purification by column chromatography |

After completion, the reaction mixture is typically quenched with water, extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography using hexane/ethyl acetate mixtures.

Characterization Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the aromatic protons, azo linkage, and the presence of bromoethyl substituents.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C17H17Br2N3O2 (molecular weight approx. 455.1 g/mol).

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Example from Literature

A representative synthesis involves reacting benzoxazole-2-thiol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate in DMF at 120 °C for 2 hours, followed by aqueous workup and chromatographic purification. This yields the bis(2-bromoethyl)amino-substituted azobenzene derivative in good yield.

Analysis of Preparation Methods

Advantages

- The use of nonhazardous electrophilic cyanating agents and mild bases enhances safety.

- Reactions typically afford good to excellent yields.

- The synthetic protocols are versatile, allowing for substitution variations.

- Use of inexpensive starting materials.

Challenges

- Control of regioselectivity during alkylation can be complex.

- Elevated temperatures are often required, which may cause side reactions.

- Purification requires column chromatography, which may limit scalability.

Optimization Parameters

- Temperature control is critical: e.g., 70 °C favors mixture formation, while 120 °C favors selective products.

- Base equivalents influence selectivity and yield.

- Choice of solvent affects solubility and reaction rate.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield Range | Key Observations |

|---|---|---|---|

| Azo coupling | Diazonium salt + phenol derivative | 70–90% | Mild conditions, aqueous medium |

| Alkylation | 2-bromoethylamine hydrobromide + K2CO3/Et3N in DMF | 60–85% | Elevated temperature needed, selective |

| Smiles rearrangement | Benzoxazole-2-thiol + 2-bromoethylamine hydrobromide | Moderate | Efficient ring closure, requires heating |

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- undergoes several types of chemical reactions:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: Reduction of the azo group can yield hydrazo compounds or aniline derivatives.

Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

Substitution: Nucleophiles like amines or thiols can react with the bromoethyl groups under mild conditions.

Major Products

Oxidation: Azoxy derivatives.

Reduction: Hydrazo compounds or aniline derivatives.

Substitution: Various substituted azobenzene derivatives depending on the nucleophile used.

Scientific Research Applications

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- has several scientific research applications:

Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photochemical reactions.

Biology: Employed in the development of light-controlled biomolecules and optogenetics.

Industry: Utilized in the fabrication of light-responsive materials and sensors.

Mechanism of Action

The compound exerts its effects primarily through photoisomerization, where the azo group undergoes a reversible transformation between trans and cis isomers upon exposure to light. This change in geometry can alter the compound’s interaction with other molecules, making it useful in controlling biological processes and material properties.

Comparison with Similar Compounds

Comparison with Similar Azobenzene Derivatives

Structural and Substituent Variations

Table 1: Structural Comparison of Key Azobenzene Derivatives

Key Differences :

- Halogen and Alkyl Chain Effects : Bromoethyl groups (target compound) confer higher reactivity in substitution reactions compared to chloropropyl groups () due to bromide's superior leaving-group ability. Longer propyl chains in the chlorinated analog may reduce solubility in polar solvents .

- The carboxy group enhances polarity, enabling pH-dependent solubility .

Photophysical and Thermal Properties

Table 2: Photophysical Comparison

Research Findings and Challenges

Biological Activity

Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl (CAS Number: 40136-81-0), is a complex organic compound characterized by its azobenzene structure, which consists of two phenyl rings connected by a nitrogen-nitrogen double bond. This compound features a bis(2-bromoethyl)amino group and a carboxylic acid functional group, contributing to its unique chemical properties and potential biological activities. Its molecular formula is , with a molecular weight of approximately 469.17 g/mol .

The structural characteristics of Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl include:

- Molecular Formula :

- Molecular Weight : 469.17 g/mol

- Density : 1.54 g/cm³

- Boiling Point : 612.2ºC at 760 mmHg

- Flash Point : 324.1ºC

These properties suggest that the compound may exhibit significant stability under various conditions, which is crucial for its application in biological systems.

Biological Activity Overview

The biological activity of Azobenzene derivatives, including Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl, has been the subject of various studies focusing on their potential as therapeutic agents. The presence of the bromoethyl groups and carboxylic acid functionality enhances the compound's reactivity and interaction with biological targets.

- Anticancer Activity : Preliminary studies indicate that azobenzene derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of apoptotic proteins.

- Binding Affinities : Interaction studies have shown that this compound can bind to specific biological targets, which may lead to inhibition of tumor growth or metastasis. The binding affinities are critical for determining the efficacy and safety profile of the compound in biological systems.

- Photochemical Properties : Azobenzenes are known for their photochemical properties, allowing them to undergo reversible isomerization upon exposure to light. This property can be utilized in targeted drug delivery systems where light triggers the release of therapeutic agents at specific sites within the body .

Case Studies and Research Findings

Several research studies have investigated the biological activity of azobenzene derivatives:

These studies highlight the diverse applications and potential therapeutic benefits of Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Azobenzene, 4-bis(2-chloroethyl)amino-2'-carboxy-2-methyl | Contains chloro groups instead of bromo | |

| Azobenzene, 4-bis(2-iodoethyl)amino-2'-carboxy-2-methyl | Iodo groups increase reactivity | |

| Azobenzene, 4-dimethylamino-2-methyl | Lacks carboxylic acid functionality |

The uniqueness of Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl lies in its specific combination of bromo groups and carboxylic acid functionality, which may confer distinct biological and chemical properties compared to its analogs .

Q & A

Q. What are the key synthetic strategies for preparing azobenzene derivatives with bromoethyl and carboxy substituents?

The synthesis typically involves multi-step routes:

- Diazotization : Aniline derivatives are treated with nitrous acid to form diazonium salts.

- Azo coupling : The diazonium salt reacts with a second aromatic compound (e.g., benzoic acid derivatives) to form the azo bond.

- Substitution : Bromoethyl and carboxy groups are introduced via alkylation or halogenation. For example, bromoethyl groups may be added using 1,2-dibromoethane under nucleophilic substitution conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Confirms immobilization of functional groups (e.g., carboxy C=O stretch at ~1700 cm⁻¹) .

- UV-Vis spectroscopy : Monitors photoisomerization (trans↔cis) via absorbance changes in the azo group (~300–500 nm).

- NMR : Identifies substituent positions (e.g., methyl protons at ~2.5 ppm, bromoethyl splitting patterns) .

Q. How do solubility properties influence experimental design?

The carboxy group enhances solubility in polar solvents (e.g., DMSO, ethanol), enabling biological assays. Bromoethyl groups increase hydrophobicity, requiring optimization of solvent mixtures for homogeneous reaction conditions .

Advanced Research Questions

Q. How can nucleophilic substitution reactions of the bromoethyl groups be optimized for functionalization?

- Reagent selection : Use nucleophiles (e.g., amines, thiols) in aprotic solvents (e.g., DMF) at 50–80°C.

- Kinetic control : Monitor reaction progress via TLC or HPLC to prevent over-substitution.

- Comparative analysis : Chloroethyl analogs (e.g., ) exhibit slower kinetics, highlighting bromine’s superior leaving-group ability .

Q. What strategies address contradictions in reported biological activity (e.g., cytotoxicity vs. inactivity)?

- Isomer-specific assays : Test trans and cis isomers separately, as photoisomerization alters bioactivity.

- Cell line variability : Use multiple cancer lines (e.g., HeLa, MCF-7) to assess selectivity.

- Dosage control : Optimize concentrations to avoid off-target effects .

Q. How can this compound be integrated into light-responsive metal-organic frameworks (MOFs) for gas adsorption?

- Mixed-ligand synthesis : Combine with terephthalate linkers in UiO-66-type MOFs to introduce azobenzene functionality.

- Photoisomerization effects : Cis configurations reduce pore size, enhancing CO₂/N₂ selectivity. Optimal azobenzene loading (10–15 wt%) balances porosity and photoswitching efficiency .

Q. What methodologies mitigate photodegradation during photoisomerization studies?

- Oxygen-free environments : Conduct experiments under nitrogen to prevent oxidation of the azo group.

- Low-intensity UV/Vis light : Use λ = 365 nm (trans→cis) or 450 nm (cis→trans) at <5 mW/cm² to minimize side reactions.

- Stabilizers : Add antioxidants (e.g., BHT) to prolong isomerization cycles .

Methodological Recommendations

- Synthetic reproducibility : Use anhydrous conditions for bromoethyl substitution to avoid hydrolysis.

- Biological assays : Pre-irradiate samples to ensure isomer-specific activity measurements.

- Material integration : Employ thermogravimetric analysis (TGA) to verify MOF stability post-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.